molecular formula C15H14F3N B7848705 2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)ethanamine

2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)ethanamine

Cat. No.: B7848705
M. Wt: 265.27 g/mol
InChI Key: UFPMFRFFHKMSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)ethanamine is an organic compound with the molecular formula C15H14F3N. It is a colorless to light yellow liquid with a unique odor. This compound is known for its applications in various fields, including organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)ethanamine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes steps such as Friedel-Crafts acylation, reduction, and amination. The reaction conditions are optimized to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)ethanamine involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenethylamine
  • 2-(4-Trifluoromethylphenyl)ethanamine
  • 4-Trifluoromethylphenethylamine

Uniqueness

2-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)ethanamine is unique due to its biphenyl structure, which provides additional rigidity and stability compared to similar compounds.

Properties

IUPAC Name

2-[3-[4-(trifluoromethyl)phenyl]phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N/c16-15(17,18)14-6-4-12(5-7-14)13-3-1-2-11(10-13)8-9-19/h1-7,10H,8-9,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPMFRFFHKMSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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